(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one

Catalog No.
S13491422
CAS No.
1807938-84-6
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cycl...

CAS Number

1807938-84-6

Product Name

(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one

IUPAC Name

(1R,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c10-7-6-2-5-11-8(6)9(7)3-1-4-9/h6,8H,1-5H2/t6-,8-/m1/s1

InChI Key

JZUWEBMBMMLTLH-HTRCEHHLSA-N

Canonical SMILES

C1CC2(C1)C3C(C2=O)CCO3

Isomeric SMILES

C1CC2(C1)[C@H]3[C@@H](C2=O)CCO3

The compound (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one is a bicyclic organic compound characterized by its unique spiro structure, which consists of a bicycloheptane framework fused with a cyclobutanone moiety. This compound features an oxygen atom integrated into the spiro system, contributing to its chemical reactivity and potential biological activity. The stereochemistry indicated by the (1S,5R) notation suggests specific three-dimensional arrangements of atoms that can significantly influence the compound's properties and interactions.

Typical for spirocyclic compounds:

  • Nucleophilic Substitution: The carbonyl group in the cyclobutanone can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Cycloaddition Reactions: The strained bicyclic structure may participate in [2+2] or [4+2] cycloadditions, potentially yielding larger cyclic systems.
  • Oxidation and Reduction: The presence of the carbonyl group allows for oxidation to carboxylic acids or reduction to alcohols, which can further modify the compound's properties.

These reactions are critical in synthetic organic chemistry and can be utilized for developing derivatives with enhanced biological activity.

  • Antimicrobial Activity: Compounds with similar bicyclic structures have shown potential as antimicrobial agents.
  • Cytotoxic Properties: Some spirocyclic compounds are investigated for their ability to induce apoptosis in cancer cells.
  • Enzyme Inhibition: The unique structure may allow interactions with specific enzymes, potentially leading to therapeutic applications.

Predictive models like PASS (Prediction of Activity Spectra for Substances) can be employed to estimate the biological activity spectrum based on its molecular structure .

Several synthetic strategies can be employed to create (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one:

  • Cyclization Reactions: Starting from suitable precursors, cyclization methods such as ring-closing metathesis or nucleophilic cyclization can be utilized to form the bicyclic framework.
  • Functional Group Transformations: The introduction of the ketone group may involve oxidation of alcohol precursors or direct synthesis from carboxylic acids.
  • Chiral Synthesis: Given its specific stereochemistry, asymmetric synthesis techniques or chiral catalysts might be necessary to achieve the desired enantiomeric purity.

The potential applications of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one span various fields:

  • Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound in drug development.
  • Material Science: Its unique structural properties could find applications in designing novel materials with specific mechanical or thermal characteristics.
  • Agricultural Chemicals: If found to possess bioactive properties against pests or pathogens, it could be explored as a natural pesticide.

Interaction studies involving (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one would typically focus on:

  • Molecular Docking Studies: To predict how this compound interacts with biological targets such as enzymes or receptors.
  • In Vitro Assays: Evaluating its efficacy against various cell lines to determine cytotoxicity and selectivity.
  • Structure-Activity Relationship Analysis: Understanding how modifications to the structure influence biological activity.

Similar compounds that share structural features with (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one include:

Compound NameStructure TypeNotable Properties
4-Oxaspiro[bicyclo[3.2.0]heptane-6-one]BicyclicPotential antimicrobial activity
Bicyclo[3.2.0]heptan-6-oneBicyclicKnown for cytotoxic effects
Spiro[4.5]decaneSpirocyclicExhibits interesting mechanical properties
Cyclobutane derivativesCyclicVarious biological activities noted

The uniqueness of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one lies in its specific stereochemistry and the combination of spirocyclic and bicyclic features that may confer distinct biological activities compared to these similar compounds.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

152.083729621 g/mol

Monoisotopic Mass

152.083729621 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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